molecular formula C10H13N5O B11884721 Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol CAS No. 719-76-6

Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol

Cat. No.: B11884721
CAS No.: 719-76-6
M. Wt: 219.24 g/mol
InChI Key: MHPNWYKTHPYOJP-NKWVEPMBSA-N
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Description

Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol is a chemical compound with the molecular formula C10H13N5O It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol typically involves the cyclization of a suitable precursor. One common method involves the reaction of 6-amino-9H-purine with a cyclopentanol derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce a fully saturated cyclopentanol derivative .

Scientific Research Applications

Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol has several scientific research applications:

Mechanism of Action

The mechanism of action of Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by mimicking the structure of natural nucleotides. This can interfere with DNA and RNA synthesis, leading to potential therapeutic effects against viral infections and cancer .

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-9H-purin-9-ylmethanol
  • 2-amino-6-cyclopropylamino-9H-purine
  • Cyclohexanol, 2-(6-amino-9H-purin-9-yl)-, cis-

Uniqueness

Cis-2-(6-amino-9H-purin-9-yl)cyclopentanol is unique due to its specific stereochemistry and the presence of both a purine ring and a cyclopentanol moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

719-76-6

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

(1R,2S)-2-(6-aminopurin-9-yl)cyclopentan-1-ol

InChI

InChI=1S/C10H13N5O/c11-9-8-10(13-4-12-9)15(5-14-8)6-2-1-3-7(6)16/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1

InChI Key

MHPNWYKTHPYOJP-NKWVEPMBSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)O)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1CC(C(C1)O)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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